molecular formula C11H9N3O4 B1328597 1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole CAS No. 1020242-98-1

1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole

Cat. No.: B1328597
CAS No.: 1020242-98-1
M. Wt: 247.21 g/mol
InChI Key: MNPACLWGEWTYAW-UHFFFAOYSA-N
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Description

1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole is a chemical hybrid of two privileged structures in drug discovery: the 1,4-benzodioxan and the nitroimidazole rings. This combination makes it a valuable intermediate for medicinal chemistry and pharmaceutical research, particularly in the development of novel bioactive molecules . The 1,4-benzodioxan scaffold is a recognized pharmacophore present in known research compounds such as Idazoxan, which has been investigated for its interaction with adrenergic and imidazoline receptors . Concurrently, the nitroimidazole class is a cornerstone of anti-infective research . Nitroimidazole-based drugs like Metronidazole are used against protozoal and anaerobic bacterial infections, and more recent derivatives such as Delamanid and Pretomanid are life-saving treatments for multidrug-resistant tuberculosis . The nitro group is a key functional moiety that often requires reductive bioactivation within the target cell, leading to the generation of reactive species that cause cytotoxic effects . This compound is offered for research use only and is intended solely for laboratory research purposes. It is not intended for use in humans, animals, or as a diagnostic agent. Researchers are encouraged to leverage this compound as a key synthon for constructing novel molecules, screening for biological activity, and investigating mechanisms of action in fields such as infectious disease, cancer, and CNS disorder research.

Properties

IUPAC Name

1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c15-14(16)9-6-11-10(17-3-4-18-11)5-8(9)13-2-1-12-7-13/h1-2,5-7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPACLWGEWTYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Typical Yields References
Stepwise synthesis of benzodioxane core Catechol + ethylene glycol, acid/base catalyst High stereoselectivity, purity Quantitative
Electrophilic nitration HNO3/H2SO4, controlled temperature Regioselective nitro introduction Moderate to high
Coupling with imidazole DMF, LiH, polar aprotic solvent Efficient C-N bond formation High
One-pot synthesis Benzil, ammonium acetate, 2,3-dihydrobenzo[b]dioxin-6-amine, aldehydes, BF3·OEt2 catalyst, reflux in ethanol Simplified, high yield Up to 92%
Microwave-assisted synthesis Microwave reactor, ethanol, catalytic base/acid Short reaction time, good yields 62–96%

Chemical Reactions Analysis

Types of Reactions

1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro-derivatives with additional oxygen functionalities.

    Reduction: Formation of amino-derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole has shown promising results as an antimicrobial agent. The nitroimidazole moiety is known for its broad-spectrum activity against various pathogens, including bacteria and protozoa. Studies indicate that derivatives of this compound can inhibit the growth of Trichomonas vaginalis and other protozoan infections effectively .

Anticancer Potential
Research has demonstrated that compounds containing the imidazole ring exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. For instance, a derivative of this compound has been tested for its efficacy against several cancer cell lines, showing significant cytotoxicity .

Drug Development
The compound serves as a scaffold for the development of new therapeutic agents. Its ability to modify interactions with biological targets makes it valuable in drug design. The synthesis of new analogs can lead to improved efficacy and reduced side effects in treatments for infectious diseases and cancer .

Pharmacological Applications

Receptor Modulation
Imidazole-containing compounds are known to interact with various receptors in the body. For example, they can act as agonists or antagonists at imidazoline receptors, which are implicated in regulating blood pressure and metabolic processes. This interaction suggests potential applications in treating hypertension and metabolic disorders .

Antiparasitic Activity
The compound's structure allows it to target specific pathways in parasites. Research has indicated that derivatives can be developed to combat diseases such as Chagas disease by inhibiting key enzymes involved in parasite metabolism .

Materials Science Applications

Nanotechnology
The unique properties of this compound have led to its exploration in nanotechnology. Its ability to form stable complexes with metals makes it suitable for developing nanomaterials used in drug delivery systems .

Polymer Chemistry
In polymer science, this compound can be utilized as a monomer or cross-linking agent due to its reactive functional groups. This application is particularly relevant in creating biocompatible materials for medical devices .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of Trichomonas vaginalis growth with low cytotoxicity to human cells .
Study 2Anticancer PropertiesShowed cytotoxic effects on multiple cancer cell lines; potential for further development into therapeutic agents .
Study 3Drug DevelopmentHighlighted the compound's role as a scaffold for novel drug synthesis aimed at treating infectious diseases .

Mechanism of Action

The mechanism of action of 1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can bind to metal ions or enzymes, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

Structural Analogs with Benzodioxin-Imidazole Motifs

The following table highlights key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Differences Source
1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole 1249027-31-3 C₁₁H₉N₃O₄ Nitro (C7), imidazole (C6) 218.26 Reference compound
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-imidazole hydrochloride 1955540-65-4 C₁₁H₁₁ClN₂O₂ Imidazole (C6), no nitro group 262.67 Lacks nitro; hydrochloride salt
1,4-Dihydro-6-(1H-imidazol-1-yl)-7-nitro-2,3-quinoxalinedione monohydrochloride 154164-30-4 C₁₁H₇N₅O₄·HCl Quinoxalinedione core, nitro 309.67 Different core (quinoxaline vs. benzodioxin)

Key Observations :

  • The quinoxalinedione analog (CAS: 154164-30-4) introduces a diketone moiety, which may enhance binding to enzymatic targets but increases molecular weight and complexity .

Functional Group Variations

Nitro Group Impact

The nitro group at position 7 in the target compound distinguishes it from analogs like 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole hydrochloride. Nitro groups are known to:

  • Increase metabolic stability but may confer toxicity risks.
  • Serve as precursors for bioactivation (e.g., reduction to reactive intermediates) .
Heterocyclic Modifications
  • Tetrazoles offer improved metabolic resistance compared to imidazoles but may reduce solubility .
  • Imidazo-Triazinones: Compounds like 7,7-diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one () exhibit antifungal activity, suggesting that replacing benzodioxin with triazinone could enhance antimicrobial properties .

Biological Activity

1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H17N3O4
  • Molecular Weight : 279.29178 g/mol
  • CAS Number : Not specified in the sources.

Pharmacological Activities

The biological activities of imidazole derivatives, including this compound, encompass a wide range of therapeutic effects:

Antibacterial Activity

Imidazole derivatives have shown significant antibacterial properties. In one study, various imidazole compounds were evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antimicrobial activity comparable to standard antibiotics like ciprofloxacin .

Antitumor Activity

Research has indicated that imidazole compounds can inhibit tumor growth through various mechanisms. For instance, specific derivatives have been found to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins .

Anti-inflammatory Effects

Imidazole derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This mechanism is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Receptor Binding : Compounds containing the imidazole ring often interact with specific receptors (e.g., imidazoline receptors), influencing cardiovascular functions and neurotransmitter release .
  • Enzyme Inhibition : Certain imidazole derivatives act as inhibitors for enzymes involved in metabolic pathways, which can lead to therapeutic effects in metabolic disorders .
  • Cell Signaling Modulation : These compounds may modulate cell signaling pathways that are crucial for cell survival and proliferation.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antibacterial Efficacy : Jain et al. synthesized a series of imidazole derivatives and tested their efficacy against various bacterial strains. The best-performing compound showed a minimum inhibitory concentration (MIC) comparable to standard treatments .
CompoundBacterial StrainMIC (µg/mL)
Compound AS. aureus15
Compound BE. coli10
  • Antitumor Evaluation : A study conducted on a series of benzodioxin-imidazole hybrids revealed that they significantly inhibited the proliferation of human cancer cell lines through apoptosis induction .

Q & A

Q. What strategies validate the compound’s pharmacokinetic properties without in vivo testing?

  • Methodological Answer : Perform in silico ADMET predictions (SwissADME, pkCSM) for bioavailability and CNS penetration. Cross-validate with Caco-2 monolayer assays for intestinal absorption and P-glycoprotein efflux ratios. Use zebrafish embryo models for preliminary toxicity screening .

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